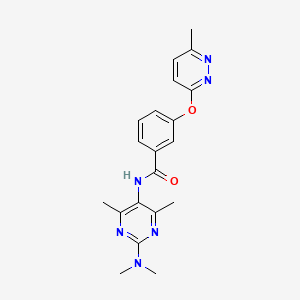

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(6-methylpyridazin-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-12-9-10-17(25-24-12)28-16-8-6-7-15(11-16)19(27)23-18-13(2)21-20(26(4)5)22-14(18)3/h6-11H,1-5H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDCJWGZNIXJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(N=C(N=C3C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a synthetic organic compound notable for its complex structure and potential biological activity. This compound belongs to the class of pyrimidine derivatives, which are often explored for their pharmacological properties. The focus of this article is to explore the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. The structure includes a pyrimidine ring, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances the compound's ability to form hydrogen bonds and electrostatic interactions, facilitating binding to target sites. The pyrimidine ring can engage in π-π stacking interactions, which stabilizes the compound-target complex. These interactions can lead to modulation of biochemical pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, compounds that share structural similarities have demonstrated efficacy in inhibiting cell proliferation in leukemia models .

- Anti-inflammatory Effects : Certain pyrimidine derivatives have been identified as potent inhibitors of inflammatory pathways, particularly through the inhibition of cytokine production. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : The compound may also exhibit antimicrobial activity by interfering with the biosynthetic pathways of pathogens, making it a candidate for further investigation in infectious disease treatment.

Case Studies

Several studies have highlighted the biological effects of related compounds:

- Case Study 1 : A study investigated a series of pyrimidine derivatives for their ability to inhibit specific kinases involved in cancer progression. One compound showed a significant reduction in tumor size in vivo models compared to controls .

- Case Study 2 : Another research project focused on the anti-inflammatory properties of a related pyrimidine derivative, demonstrating its effectiveness in reducing levels of pro-inflammatory cytokines in animal models .

Comparative Analysis

The following table summarizes the biological activities reported for similar pyrimidine compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Compound A | Anticancer | Inhibition of cell proliferation |

| Compound B | Anti-inflammatory | Inhibition of cytokine production |

| Compound C | Antimicrobial | Disruption of pathogen biosynthesis |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties. Its structure suggests it could serve as a pharmacophore in drug development targeting diseases such as cancer and neurological disorders. The presence of the dimethylamino group enhances its interaction with biological targets, potentially leading to the modulation of enzyme activities and receptor functions.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The specific mechanisms of action often involve the inhibition of key kinases or other enzymes critical for cancer cell metabolism.

Biological Research

Biological Pathway Studies

The compound is utilized as a tool in biological research to explore pathways related to pyrimidine metabolism. Its ability to modulate biological activity makes it a valuable asset for investigating molecular interactions and signaling pathways.

Case Study: Enzyme Inhibition

Inhibitors derived from similar pyrimidine structures have been shown to affect enzymes involved in nucleotide synthesis. For example, studies have demonstrated that inhibiting dihydroorotate dehydrogenase can lead to reduced cell proliferation in certain cancer types, highlighting the compound's potential role in therapeutic applications.

Agricultural Applications

Pesticide Development

The compound is being explored for its potential use as a pesticide or herbicide. Its structural features suggest it may interfere with biochemical pathways critical to plant growth or pest survival.

Case Study: Herbicidal Activity

Research on related pyrimidine derivatives has indicated herbicidal activity by disrupting photosynthesis or inhibiting specific metabolic pathways in target plants. Such findings support the exploration of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide in agricultural formulations.

Material Science

Polymer Chemistry

In material science, the compound may find applications as a monomer or additive in polymer synthesis due to its unique chemical properties. The ability to form stable bonds and participate in cross-linking reactions can enhance the performance characteristics of polymers.

Case Study: Photoinitiators

Similar compounds have been used as photoinitiators in polymerization processes, where they help initiate reactions upon exposure to light. This application is crucial in developing coatings, adhesives, and other materials requiring rapid curing times.

Q & A

Basic: What synthetic methodologies are recommended for efficient synthesis of this compound, and how can experimental design reduce trial-and-error approaches?

Answer:

The synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical experimental design (DoE). For example, a factorial design can optimize variables like temperature, solvent polarity, and catalyst loading, minimizing the number of trials while maximizing yield. Computational tools predict intermediates and transition states to guide synthetic routes, while DoE identifies critical parameters for reproducibility. Feedback loops between experimental data and simulations refine reaction conditions iteratively .

Advanced: How can computational modeling resolve ambiguities in the compound’s reaction mechanism under heterogeneous vs. homogeneous conditions?

Answer:

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions at molecular interfaces to distinguish between homogeneous (solution-phase) and heterogeneous (catalyzed surface) pathways. Free energy profiles and transition-state analyses validate competing mechanisms. Experimental validation via isotopic labeling or kinetic isotope effects (KIEs) can corroborate computational findings .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR validates substituent positions and stereochemistry. HPLC with UV/Vis or charged aerosol detection (CAD) assesses purity. X-ray crystallography resolves crystal packing and hydrogen-bonding networks, particularly for polymorph identification .

Advanced: How can researchers reconcile contradictory data on the compound’s stability in different solvent systems?

Answer:

Apply a comparative methodology:

- Controlled aging studies under varying pH, temperature, and light exposure.

- Multivariate analysis (e.g., PCA) to isolate solvent-specific degradation pathways.

- Cross-validate results using complementary techniques (e.g., FTIR for functional group stability vs. LC-MS for degradation products). Contradictions often arise from unaccounted variables like trace impurities or oxygen levels, necessitating rigorous environmental controls .

Basic: What reactor design considerations are essential for scaling up synthesis while maintaining reaction efficiency?

Answer:

Adopt microreactor systems for precise control of residence time and heat transfer, critical for exothermic reactions. Continuous-flow reactors enhance mixing efficiency and reduce side reactions. Computational fluid dynamics (CFD) simulations model mass transfer limitations, while in-line analytics (e.g., PAT tools) monitor real-time conversion rates .

Advanced: How to assess the compound’s environmental fate, including air-surface exchange and precipitation scavenging?

Answer:

- Laboratory studies : Simulate atmospheric conditions (e.g., smog chambers) to measure oxidation rates with hydroxyl radicals.

- Field sampling : Deploy high-volume air samplers and analyze particulate-phase adsorption via GC-MS.

- Computational models : Use fugacity models to predict partitioning across air, water, and soil phases, validated against experimental half-life data .

Basic: What safety protocols are mandatory for handling this compound in academic laboratories?

Answer:

- Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, PPE requirements).

- Conduct hazard assessments for reactivity (e.g., DSC for thermal stability) and toxicity (e.g., Ames test for mutagenicity).

- Mandatory safety training with 100% proficiency in emergency procedures (e.g., spill containment) before experimental work .

Advanced: How can this compound serve as a probe in chemical biology studies targeting kinase inhibition?

Answer:

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., pyridazine ring) to optimize binding affinity.

- Cellular assays : Measure IC values using fluorescence-based kinase activity assays.

- Cryo-EM or X-ray crystallography : Resolve ligand-protein interactions at atomic resolution to refine docking models .

Basic: What statistical methods are optimal for optimizing the compound’s synthetic yield and reproducibility?

Answer:

Response surface methodology (RSM) with central composite design (CCD) models nonlinear relationships between variables (e.g., stoichiometry, reaction time). Taguchi methods minimize variability under noisy conditions. Pareto charts prioritize influential factors for robustness testing .

Advanced: How to evaluate the compound’s potential for unintended photodegradation in environmental or pharmacological contexts?

Answer:

- Photostability chambers : Expose the compound to UV-Vis radiation (e.g., ICH Q1B guidelines) and quantify degradation via LC-MS/MS.

- Computational photochemistry : TD-DFT calculations predict excited-state behavior and reactive oxygen species (ROS) generation.

- Ecotoxicity assays : Use Daphnia magna or algae models to assess photodegradation byproduct toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.